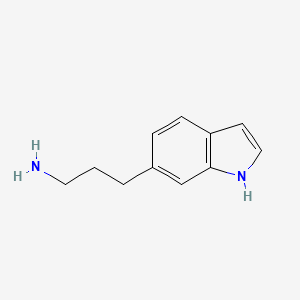
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group at the third position, a fluorophenyl group at the sixth position, and a trifluoromethyl group at the fourth position on the pyridazine ring. The molecular formula of this compound is C10H5ClF4N2, and it has a molecular weight of approximately 264.61 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-6-(3-fluorophenyl)pyridazine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide or acetonitrile, and a base, such as potassium carbonate or sodium hydride, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually between 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification of the compound is typically achieved through techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at temperatures ranging from room temperature to 100°C.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are used in solvents like toluene or dimethylformamide at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazines with various functional groups.
Oxidation and Reduction Reactions: Formation of N-oxides or dihydropyridazines.
Coupling Reactions: Formation of biaryl derivatives with extended conjugation.
Scientific Research Applications
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(3-fluorophenyl)pyridazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)-6-(3-fluorophenyl)pyridazine: Lacks the chloro group, which may influence its substitution reactions and overall stability.
3-Chloro-4-(trifluoromethyl)pyridazine:
Uniqueness
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine is unique due to the presence of all three substituents (chloro, fluorophenyl, and trifluoromethyl) on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H5ClF4N2 |
|---|---|
Molecular Weight |
276.62 g/mol |
IUPAC Name |
3-chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H5ClF4N2/c12-10-8(11(14,15)16)5-9(17-18-10)6-2-1-3-7(13)4-6/h1-5H |
InChI Key |
BXOQYANRNYCOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)








![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)


![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)

